molecular formula C12H22N2O3 B3016639 (S)-tert-Butyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate CAS No. 1256667-59-0

(S)-tert-Butyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate

Cat. No. B3016639
CAS RN: 1256667-59-0
M. Wt: 242.319
InChI Key: IOYBTYBAKOMBTP-VIFPVBQESA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives can involve various strategies, including one-pot synthesis and telescoped sequences. For instance, a practical and scalable synthesis of a related compound, (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, was achieved through a modified Kulinkovich–Szymoniak cyclopropanation of a nitrile followed by in situ amide formation with an activated carboxylic acid derivative, yielding the target product in about 50% overall isolated yield and >97% purity . This suggests that similar methodologies could potentially be applied to the synthesis of "(S)-tert-Butyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate."

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives can be complex, with the presence of various functional groups influencing the overall molecular geometry and properties. For example, crystals of tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate were obtained and analyzed, revealing an orientation of the carbamate and amide groups that add up to display an electric dipole moment . This information can be useful in predicting the molecular structure and behavior of "(S)-tert-Butyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate."

Chemical Reactions Analysis

The chemical reactivity of tert-butyl carbamate derivatives can involve various interactions, such as hydrogen bonding and π-cyclizations. For instance, the formation of hydrogen bonds between acidic protons from alkynes and amides and carbonyl oxygen atoms as acceptor partners was observed in the crystal structure of a related compound . Additionally, silver-catalyzed π-cyclizations of tert-butyl 2,5-diaryl-3-oxopent-4-ynoates were controlled by counterion and additive optimization, leading to different products . These findings could provide insights into the potential chemical reactions involving "(S)-tert-Butyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate."

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives can be influenced by their molecular structure and the presence of various substituents. For example, the stability of pyrrolidine nitroxides with tert-butyl substituents to bioreduction was studied, showing excellent stability with no evidence for additional large hyperfine couplings in the EPR spectra . This suggests that the tert-butyl group can confer stability to the compound, which could be relevant for the physical and chemical properties of "(S)-tert-Butyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate."

Scientific Research Applications

Synthesis and Development

  • (Li et al., 2012) discussed the practical and scalable synthesis of a related compound, showcasing its application in the manufacture of lymphocyte function-associated antigen 1 inhibitors. The synthesis involved efficient one-pot, two-step telescoped sequences starting from readily available materials.

Drug Intermediates

  • (Geng Min, 2010) designed an efficient seven-step process for synthesizing important drug intermediates, including tert-butyl pyrrolidin-3-ylmethylcarbamate, starting from itaconic acid ester. This process was noted for its simplicity, cost-efficiency, and environmental friendliness.

Molecular Structure Analysis

  • (Weber et al., 1995) examined a similar compound to understand its molecular structure and intramolecular hydrogen bonding, contributing to the knowledge of trisubstituted pyrrolidin-2-one structures.

Photocatalytic Applications

  • (Wang et al., 2022) reported on the photocatalyzed amination of o-hydroxyarylenaminones with a related compound, establishing a new pathway for assembling 3-aminochromones under mild conditions.

Asymmetric Synthesis

  • (Zhang et al., 2022) focused on the asymmetric synthesis of chiral pyrrolidines using oxetane desymmetrization, a method relevant to compounds like (S)-tert-Butyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate.

Characterization Techniques

  • (Aouine et al., 2016) utilized 2D heteronuclear NMR experiments for structural characterization of a similar compound, demonstrating the importance of advanced techniques in understanding these chemicals.

Safety and Hazards

This compound is intended for R&D use only and not for medicinal, household or other use . It should be handled under inert gas and protected from moisture . It should be kept away from heat, sparks, open flames, hot surfaces, and should not be breathed in or come in contact with skin or eyes . It should be stored in a cool place, protected from sunlight . If swallowed, inhaled, or in contact with eyes or clothing, or if exposure or concern arises, a poison center or doctor should be contacted immediately .

properties

IUPAC Name

tert-butyl N-[(3S)-1-(oxetan-3-yl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)13-9-4-5-14(6-9)10-7-16-8-10/h9-10H,4-8H2,1-3H3,(H,13,15)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOYBTYBAKOMBTP-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCN(C1)C2COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate

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